(2-fluoro-3-methylphenyl)hydrazine hydrochloride
Description
(2-Fluoro-3-methylphenyl)hydrazine hydrochloride is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₉ClFN₂. It features a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 3-position, linked to a hydrazine moiety that is protonated as a hydrochloride salt. This compound is of interest in pharmaceutical and materials science research due to the combined electronic effects of the fluorine (electron-withdrawing) and methyl (electron-donating) groups, which influence its reactivity and stability.
Properties
CAS No. |
1516890-85-9 |
|---|---|
Molecular Formula |
C7H10ClFN2 |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
(2-fluoro-3-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-3-2-4-6(10-9)7(5)8;/h2-4,10H,9H2,1H3;1H |
InChI Key |
ULUYLUFUDHVYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NN)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-3-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity, and the product is typically purified using recrystallization or other suitable techniques .
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-3-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(2-fluoro-3-methylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-fluoro-3-methylphenyl)hydrazine hydrochloride involves its interaction with biological molecules, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (2-fluoro-3-methylphenyl)hydrazine hydrochloride can be elucidated by comparing it with other phenylhydrazine hydrochlorides. Below is a detailed analysis:
Structural Analogues with Fluorine Substitution
- (3-Fluorophenyl)hydrazine Hydrochloride Molecular Formula: C₆H₆ClFN₂ Key Differences: Fluorine is in the meta position (3-position) instead of the ortho position (2-position). Impact: The meta-fluoro substitution reduces steric hindrance compared to the ortho-fluoro group in the target compound.
- (2,5-Difluorophenyl)hydrazine Hydrochloride Molecular Formula: C₆H₅ClF₂N₂ Key Differences: Contains two fluorine atoms at the 2- and 5-positions. Impact: The additional fluorine enhances electron-withdrawing effects, which may improve stability in oxidative environments but reduce solubility in polar solvents compared to the mono-fluoro target compound.
(3-Chloro-2-Fluorophenyl)hydrazine Hydrochloride
- Molecular Formula : C₆H₅Cl₂FN₂
- Key Differences : A chlorine atom replaces the methyl group at the 3-position.
- Impact : Chlorine’s stronger electron-withdrawing nature and larger atomic radius increase steric hindrance and reduce nucleophilicity, making this compound less reactive in acylation reactions than the methyl-substituted target.
Analogues with Alkyl/Aryl Substituents
(4-Ethylphenyl)hydrazine Hydrochloride
- Molecular Formula : C₈H₁₁ClN₂
- Key Differences : An ethyl group replaces the fluorine and methyl substituents.
- Impact : The ethyl group increases lipophilicity, enhancing membrane permeability in biological systems. However, the lack of fluorine diminishes electronic activation of the phenyl ring for nucleophilic reactions.
- (2-Fluorobenzyl)hydrazine Hydrochloride Molecular Formula: C₇H₈ClFN₂ Key Differences: A benzyl group (CH₂-linked phenyl) replaces the direct phenyl-hydrazine linkage.
Research Findings and Key Data
Electronic Effects
- The 2-fluoro group in the target compound activates the phenyl ring via electron-withdrawing induction, making the hydrazine moiety more nucleophilic. In contrast, the 3-methyl group donates electrons through hyperconjugation, stabilizing intermediates in reactions like acylation.
- Comparative studies show that replacing fluorine with chlorine (as in (3-chloro-2-fluorophenyl)hydrazine HCl) reduces reaction yields by 15–20% in pyrazoline syntheses due to increased steric effects.
Solubility and Stability
- The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), outperforming purely alkyl-substituted analogues like (4-ethylphenyl)hydrazine HCl, which are more lipophilic.
- Stability tests indicate that the methyl group mitigates decomposition under acidic conditions compared to non-alkylated fluorophenylhydrazines.
Biological Activity
(2-Fluoro-3-methylphenyl)hydrazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a fluorine atom and a hydrazine group is significant for its biological interactions. The fluorine atom enhances lipophilicity, potentially affecting the compound's pharmacokinetic properties, while the hydrazine group is known for forming stable hydrazone derivatives with carbonyl groups in proteins and nucleic acids .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with their active sites. This interaction disrupts normal enzymatic functions, which is particularly useful in cancer therapy where certain enzymes are overactive.
- Receptor Modulation : It may also modulate receptor signaling pathways, affecting cellular responses to external stimuli. The specific interactions depend on the structural characteristics imparted by the fluorine and methyl groups on the phenyl ring.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells, indicating its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been linked to enzyme inhibition, which can disrupt critical cellular processes. This property is valuable in biochemical studies aimed at understanding enzyme functions and developing therapeutic agents.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Cell Proliferation Inhibition :
- Enzyme Activity Disruption :
- Research indicated that the compound could form stable complexes with enzymes, leading to a decrease in their activity. This was particularly noted in studies focusing on enzyme kinetics and inhibition assays.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2-Fluoro-3-methylphenyl)hydrazine | C7H10ClFN2 | Exhibits enzyme inhibition; anticancer properties |
| (2-Fluoro-4-methylphenyl)hydrazine | C7H10ClFN2 | Similar structure but different substitution pattern |
| (3-Fluoro-2-methylphenyl)hydrazine | C7H10ClFN2 | Different fluorination position; potential activity |
The specific positioning of the fluorine and methyl groups on the phenyl ring influences the reactivity and biological activity of these compounds, making this compound particularly valuable for targeted applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
